2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione
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Overview
Description
2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione is a chemical compound that belongs to the class of indane-1,3-dione derivatives. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .
Preparation Methods
The synthesis of 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 2,5-dimethoxyaniline under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with electron acceptors and donors, facilitating various chemical reactions. The active methylene group in the compound plays a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione can be compared with other similar compounds such as indanone and other indane-1,3-dione derivatives. These compounds share structural similarities but differ in their specific functional groups and reactivity. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties .
Similar compounds include:
- Indanone
- Indane-1,3-dione derivatives
- Other substituted indane compounds
Properties
IUPAC Name |
2-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-22-11-7-8-16(23-2)15(9-11)19-10-14-17(20)12-5-3-4-6-13(12)18(14)21/h3-10,20H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZRFLNZAGCCIY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N=CC2=C(C3=CC=CC=C3C2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601167099 |
Source
|
Record name | 2-[[(2,5-Dimethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020252-29-2 |
Source
|
Record name | 2-[[(2,5-Dimethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601167099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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